N-(2,5-DIMETHOXYPHENYL)-N-(6-PIPERIDINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINE
Overview
Description
N-(2,5-DIMETHOXYPHENYL)-N-(6-PIPERIDINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINE is a complex organic compound that features a combination of methoxyphenyl and piperidino-oxadiazolopyrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-N-(6-PIPERIDINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazolopyrazine core: This could involve cyclization reactions starting from appropriate precursors.
Attachment of the piperidine ring: This might be achieved through nucleophilic substitution or other suitable reactions.
Introduction of the methoxyphenyl group: This could be done via electrophilic aromatic substitution or other methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitrogen-containing heterocycles.
Substitution: The aromatic rings might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It might be used in catalytic processes due to its unique structure.
Biology
Biochemical Studies: Used as a probe to study enzyme interactions or receptor binding.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Agriculture: Could be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, among others.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-DIMETHOXYPHENYL)-N-(6-PIPERIDINO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINE: might be compared with other compounds containing methoxyphenyl or piperidino-oxadiazolopyrazinyl groups.
Uniqueness
Structural Features: The combination of functional groups in this compound might confer unique properties, such as specific binding affinities or reactivity.
Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a lead compound in drug discovery.
For precise and detailed information, consulting scientific literature and databases would be essential
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-24-11-6-7-13(25-2)12(10-11)18-16-17(23-8-4-3-5-9-23)20-15-14(19-16)21-26-22-15/h6-7,10H,3-5,8-9H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUWVLUBXZGDJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N=C2N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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